molecular formula C7H7F3N2O B3346979 (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol CAS No. 1260648-82-5

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

Cat. No.: B3346979
CAS No.: 1260648-82-5
M. Wt: 192.14 g/mol
InChI Key: OCPUIAMWQGFOEF-UHFFFAOYSA-N
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Description

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol (CAS: 1260648-82-5) is a fluorinated pyrimidine derivative with the molecular formula C₇H₇F₃N₂O and a molecular weight of 192.14 g/mol. The compound features a pyrimidine core substituted with a methyl group at position 2, a trifluoromethyl group at position 4, and a hydroxymethyl group at position 3. This structural motif is significant in medicinal chemistry due to the trifluoromethyl group’s role in enhancing metabolic stability and binding affinity, while the hydroxymethyl group offers a site for further functionalization .

Properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2,13H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPUIAMWQGFOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857608
Record name [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260648-82-5
Record name [2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with trifluoromethylating agents. One common method is the reaction of 2-methyl-4-(trifluoromethyl)pyrimidine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

(a) (2-(Trifluoromethyl)pyrimidin-5-yl)methanol
  • Molecular Formula : C₆H₅F₃N₂O
  • Molecular Weight : 178.11 g/mol
  • Key Differences: Lacks the methyl group at position 2, simplifying the structure.
  • Synthesis : Prepared via borohydride reduction of corresponding esters, similar to methods in (LiBH₄ in THF) .
(b) Ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate
  • Molecular Formula : C₂₂H₁₉F₃N₄O₂
  • Molecular Weight : 428.41 g/mol
  • Key Differences: Replaces the hydroxymethyl group with an ester moiety. The phenyl and trifluoromethylphenylamino groups enhance π-π stacking but reduce hydrophilicity.
  • Application : Used in kinase inhibition studies due to its planar aromatic system .

Pyridine and Thiazole Derivatives

(a) (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol
  • Molecular Formula: C₇H₄F₄NO
  • Molecular Weight : 209.11 g/mol
  • Key Differences: Pyridine ring instead of pyrimidine, with fluorine at position 3.
  • Similarity Score : 0.83 (vs. target compound) .
(b) (4-(Trifluoromethyl)thiazol-2-yl)methanol
  • Molecular Formula: C₅H₄F₃NOS
  • Molecular Weight : 189.15 g/mol
  • Key Differences : Thiazole core with a sulfur atom, increasing polarizability. The trifluoromethyl group at position 4 mimics the target compound’s substitution pattern.
  • Similarity Score : 0.76 .

Complex Pharmacophores

(a) ACT-660602
  • Molecular Formula : C₂₁H₂₀F₆N₈OS
  • Molecular Weight : 546.50 g/mol
  • Key Features : Incorporates a triazole-piperazine-thiazole-pyrimidine scaffold. The hydroxymethyl group is absent, but the trifluoromethylpyrimidine moiety is retained.
(b) Ligand 6Y4
  • Molecular Formula : C₂₁H₂₂F₃N₅O₃S
  • Molecular Weight : 481.49 g/mol
  • Key Features : Contains a pyrrolo-pyrazol group fused to the pyrimidine ring. The hydroxymethyl group is preserved, but additional substituents (e.g., methylsulfonylphenyl) enhance protein binding.
  • Relevance : Demonstrated in crystallographic studies as a kinase inhibitor .

Structural and Functional Comparison Table

Compound Name Molecular Formula MW (g/mol) Core Structure Key Functional Groups Key Applications Reference
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol C₇H₇F₃N₂O 192.14 Pyrimidine 2-Me, 4-CF₃, 5-CH₂OH Pharmaceutical intermediate
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol C₆H₅F₃N₂O 178.11 Pyrimidine 2-CF₃, 5-CH₂OH Synthetic precursor
(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol C₇H₄F₄NO 209.11 Pyridine 3-F, 5-CF₃, 2-CH₂OH Bioisostere development
Ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate C₂₂H₁₉F₃N₄O₂ 428.41 Pyrimidine 4-Me, 5-COOEt, 6-NH-Ar(CF₃) Kinase inhibition
ACT-660602 C₂₁H₂₀F₆N₈OS 546.50 Triazole-Pyrimidine 2-CF₃-pyrimidine, piperazine Autoimmune disease antagonist

Key Research Findings

Synthetic Flexibility : The hydroxymethyl group in the target compound allows for derivatization via esterification or oxidation, as seen in (LiBH₄ reduction of esters) .

Biological Activity : Trifluoromethylpyrimidine derivatives show enhanced binding to ATP pockets in kinases due to the CF₃ group’s electron-withdrawing effects .

Solubility Challenges : Pyrimidine-based analogs (e.g., target compound) exhibit lower aqueous solubility compared to pyridine derivatives (e.g., ’s compound), likely due to reduced hydrogen-bonding capacity .

Biological Activity

Overview

(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol is a pyrimidine derivative with significant biological potential. Its structure includes a trifluoromethyl group and a hydroxymethyl group, which are crucial for its reactivity and interaction with biological targets. This compound has been investigated for various applications, including enzyme inhibition, medicinal chemistry, and as a building block in organic synthesis.

  • Molecular Formula : C7H7F3N2O
  • Molecular Weight : 192.14 g/mol
  • Structure : The presence of both trifluoromethyl and hydroxymethyl groups enhances its lipophilicity and biological activity.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus blocking their catalytic activity. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.
  • Interaction with Biological Targets : The compound has been shown to interact with various molecular targets, making it a candidate for therapeutic applications.

In Vitro Studies

Research indicates that this compound exhibits promising biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific viral targets have yet to be conclusively identified.
  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation. Notably, it has shown selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic window.
Biological ActivityObservations
AntiviralPotential activity; further studies required
AnticancerSelective inhibition of cancer cells; IC50 values need further exploration

Case Studies

  • CDK9 Inhibition : Similar pyrimidine derivatives have been studied for their ability to inhibit cyclin-dependent kinase 9 (CDK9), which plays a critical role in regulating transcription and cell survival. The structure–activity relationship (SAR) analysis highlights the importance of specific substituents on the pyrimidine core for enhancing potency against CDK9 .
  • Antibacterial Properties : Recent advances in pyrimidine-based drugs have demonstrated antibacterial activity against various strains, particularly Gram-positive bacteria. While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area .

Research Applications

The compound is not only valuable in medicinal chemistry but also serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in synthesizing more complex organic molecules, which can lead to the development of new pharmaceuticals.
  • Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as fluorinated polymers.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeYield
HydroxymethylationFormaldehyde, NaOH, 60°CIntroduce -CH2OH group~60-70%
PurificationDichloromethane/methanol (20:1)Isolate product42-95%

What spectroscopic methods are recommended for characterizing this compound, and what structural features do they confirm?

Basic Research Question

  • NMR Spectroscopy : Confirms substitution patterns (e.g., trifluoromethyl at C4, hydroxymethyl at C5). 19F^{19}\text{F} NMR detects the -CF3_3 group .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 481.491 matches C21_{21}H22_{22}F3_3N5_5O3_3S) .
  • X-ray Crystallography : Resolves chiral centers (e.g., R-configuration in related analogs) .

Q. Table 2: Key Structural Data

PropertyValueSource
Molecular Weight481.49 g/mol
Chiral Centers1 (R-configuration in analogs)
Aromatic Bonds17 (pyrimidine and thiazole rings)

How do structural modifications at the 2- and 4-positions of the pyrimidine ring influence biological activity?

Advanced Research Question

  • Trifluoromethyl (-CF3_3) at C4 : Enhances metabolic stability and lipophilicity, critical for target binding (e.g., kinase inhibition) .
  • Methyl vs. Thioether at C2 : Methyl improves solubility, while thioether groups increase electrophilicity for covalent binding .

Q. Table 3: Substituent Effects on Activity

Substituent (Position)Biological ImpactExample Application
-CF3_3 (C4)Increased potency in kinase assaysAnticancer leads
-SCH3_3 (C2)Enhanced electrophilic reactivityAntimicrobial agents

What strategies resolve contradictions between computational predictions and experimental reactivity data?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Refine docking poses using PDB structural data (e.g., 6Y4 ligand interactions) .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity discrepancies caused by trifluoromethyl steric effects .

What are the critical safety considerations when handling this compound?

Basic Research Question

  • Storage : Keep at 2–8°C in inert atmospheres to prevent oxidation .
  • Incompatibilities : Avoid strong acids/bases (risk of exothermic decomposition) .

How can solubility and stability be optimized for in vitro assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment : Stabilize the hydroxymethyl group via buffered solutions (pH 6–8) .

What role does the trifluoromethyl group play in the compound’s pharmacokinetic properties?

Advanced Research Question

  • Metabolic Stability : -CF3_3 reduces cytochrome P450-mediated oxidation, extending half-life .
  • Membrane Permeability : LogP increases by ~0.5 units compared to non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol
Reactant of Route 2
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanol

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